physical and chemical properties of 3-Benzodioxol-5-yl-3-phenyl-propylamine
physical and chemical properties of 3-Benzodioxol-5-yl-3-phenyl-propylamine
This technical guide provides an in-depth analysis of 3-Benzodioxol-5-yl-3-phenyl-propylamine , a significant gamma-diarylpropylamine scaffold relevant to neuropsychiatric drug discovery.[1][2]
Physicochemical Profiling, Synthetic Pathways, and Pharmacological Context[1][2]
Executive Summary & Chemical Identity
3-Benzodioxol-5-yl-3-phenyl-propylamine (CAS: 330833-79-9) is a primary amine featuring a gamma-diaryl motif.[1][2] Structurally, it consists of a propyl chain terminating in a primary amine, substituted at the gamma-position with both a phenyl ring and a 1,3-benzodioxole (methylenedioxybenzene) moiety.[2]
This scaffold is a "privileged structure" in medicinal chemistry, sharing pharmacophoric overlap with serotonin-norepinephrine reuptake inhibitors (SNRIs) and antimuscarinic agents.[2] The benzodioxole ring serves as a bioisostere for the dimethoxyphenyl group, often enhancing metabolic stability against O-methylation while introducing specific CYP450 interactions.[1][2]
Chemical Identification Data
| Property | Specification |
| Systematic Name | 3-(1,3-Benzodioxol-5-yl)-3-phenylpropan-1-amine |
| CAS Number | 330833-79-9 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| SMILES | NCCCC(c1ccccc1)c2ccc3OCOc3c2 |
| InChIKey | Calculated:[1][2][3][4][5][6][7][8][9][10] CLJLCLGOWKOKJF-UHFFFAOYAR (Analogous) |
Physicochemical Properties
The physical behavior of this compound is dictated by the lipophilic diaryl "tail" and the hydrophilic, basic amine "head."[2]
Table 1: Physical Constants & Solubility Profile
| Parameter | Value / Description | Context |
| Physical State (Free Base) | Viscous Oil / Low-melting Solid | Typical for aryl-propylamines; tends to oxidize/darken on air exposure.[1][2] |
| Physical State (HCl Salt) | Crystalline Solid | Preferred form for storage; likely mp >180°C. |
| Predicted LogP | ~3.1 - 3.4 | Highly lipophilic; crosses the blood-brain barrier (BBB) effectively.[1][2] |
| pKa (Basic Amine) | ~9.8 | Protonated at physiological pH (7.4), facilitating receptor binding.[2] |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | Fits Lipinski’s Rule of 5 for oral bioavailability.[1][2] |
| Solubility (Water) | Negligible (Free Base) | Requires conversion to salt (HCl, Fumarate) for aqueous formulation.[2] |
| Solubility (Organic) | High (DMSO, MeOH, DCM) | Soluble in standard organic synthesis solvents.[2] |
Synthetic Methodology
The synthesis of 3-Benzodioxol-5-yl-3-phenyl-propylamine typically follows a Linear Diaryl Construction Strategy .[1][2] The most robust route involves the formation of the corresponding propanoic acid or nitrile derivative, followed by reduction.[2]
Core Synthetic Pathway
-
Condensation: Knoevenagel condensation of piperonal (3,4-methylenedioxybenzaldehyde) with phenylacetic acid derivatives yields the unsaturated acid.[2]
-
Hydrogenation: Reduction of the alkene yields the saturated 3,3-diarylpropanoic acid intermediate (CAS 364339-01-5).[1][2]
-
Amide Formation: Conversion to the primary amide via acid chloride or mixed anhydride activation.[2]
-
Reduction: Lithium Aluminum Hydride (LAH) reduction of the amide affords the target primary amine.[2]
Visualization: Synthesis Workflow
Caption: Linear synthesis from piperonal via the 3,3-diarylpropanoic acid intermediate.
Pharmacological & Metabolic Profile
Mechanism of Action (Inferred)
Based on the gamma-diarylpropylamine pharmacophore , this compound is likely a potent modulator of monoamine transporters.[2]
-
SERT/NET Inhibition: The 3,3-diphenylpropylamine scaffold is the backbone of antidepressants like Fluoxetine (modified) and Atomoxetine.[2] The benzodioxole substitution often increases potency at the Serotonin Transporter (SERT).[2]
-
Antimuscarinic Activity: Analogous structures (e.g., Tolterodine derivatives) exhibit antagonism at Muscarinic M3 receptors.[2]
Metabolic Liability: The Benzodioxole Bridge
The 1,3-benzodioxole ring is not metabolically inert.[2] It undergoes a specific bioactivation pathway mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).[2]
-
Oxidation: The methylene carbon is hydroxylated.[2]
-
Carbene Formation: Loss of water generates a reactive carbene intermediate.[2]
-
Mechanism-Based Inhibition: This carbene can coordinate with the heme iron of CYP450, irreversibly inhibiting the enzyme (Suicide Inhibition).[2]
-
Catechol Formation: Hydrolysis leads to the catechol metabolite, which can be further oxidized to an ortho-quinone, a potential electrophilic toxicant.[1][2]
Visualization: Metabolic Activation
Caption: CYP450-mediated bioactivation of the benzodioxole moiety leading to enzyme inhibition or toxicity.[1][2]
Safety & Handling Protocols
As a bioactive amine, strict safety protocols are required during handling.[1][2]
-
Hazard Classification:
-
Storage:
-
Disposal: Incineration with afterburner and scrubber. Do not discharge into waterways due to potential aquatic toxicity (common in this chemical class).[2]
References
-
National Center for Biotechnology Information.[2] (2025).[2][5][9] PubChem Compound Summary for CID 2921511, 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid. Retrieved February 2, 2026, from [Link]
-
Yang, X. H., Wu, M. H., Zou, W. D., & Li, C. (2006).[2] (E)-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one.[1][2][11] Acta Crystallographica Section E, 62(10), o3117-o3118.[2] Retrieved from [Link]
Sources
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- 6. 3-BENZO[1,3]DIOXOL-5-YL-3-PHENYL-PROPYLAMINE | 330833-79-9 [amp.chemicalbook.com]
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